molecular formula C19H12Cl2N2O2S2 B3000591 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325977-01-3

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No. B3000591
CAS RN: 325977-01-3
M. Wt: 435.34
InChI Key: RMJLJWSZFHNNBI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene, a thiazole, and a carboxamide group . It seems to be related to a class of compounds known as 1,3,4-thiadiazoles , which have shown a variety of biologically active properties such as anti-inflammatory, analgesic, cytotoxicity against some human tumor cell lines, and antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide . The yields of these reactions can vary, but they are often in the range of 46–89% .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) . The structures often contain heterocyclic rings, such as pyrimidine-2 (1H)-thione rings, which adopt a flattened boat conformation .

Scientific Research Applications

Antioxidant Activity

This compound has shown significant antioxidant activity. For instance, compounds (2a) and (2e) showed 95.2% and 96.3% antioxidant activity respectively, which is considered good to excellent compared to the control (ascorbic acid) and other synthesized compounds .

Antimicrobial Activity

The compound has demonstrated moderate antimicrobial activity. Specifically, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .

Antitumor and Cytotoxic Activity

The compound has shown promising antitumor and cytotoxic activity. For example, compound 5i exhibited a broad spectrum of cytotoxic activity against all three human cancer cell lines . Additionally, compounds 6a – g displayed mild to moderate cytotoxic activity with IC50 values in the range of 10.34–64.59 µM against all of the cancer cell lines .

Biological Activities

Thiazole derivatives, such as this compound, have been found to have diverse biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Docking

A molecular docking study of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose. All synthesized compounds exhibited good affinity with (CYP51), notably, (3a) and (3b) compounds showed the highest affinity with the lowest binding energies .

Synthesis and Characterization

The compound is synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones 1 with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide . The structures of the newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications as drugs . Additionally, more research could be done to optimize the synthesis of these compounds and to better understand their chemical properties .

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2S2/c1-25-15-7-11-5-3-2-4-10(11)6-13(15)18(24)23-19-22-14(9-26-19)12-8-16(20)27-17(12)21/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLJWSZFHNNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

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